4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone
Overview
Description
4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone is a synthetic organic compound with the molecular formula C15H19NO4 It is characterized by the presence of a piperidine ring, an acetyl group, and a methoxy-substituted phenol ketone
Scientific Research Applications
4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies investigating its effects on cellular pathways and molecular targets.
Industrial Applications: It is employed in the development of advanced materials and chemical processes.
Mechanism of Action
Mode of Action
The compound could potentially undergo a variety of chemical reactions. For instance, the ketone group could act as an electron withdrawing group , influencing the compound’s reactivity. The compound might also undergo reactions at the benzylic position .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to have antimicrobial activity , suggesting potential effects on pathways related to bacterial growth and metabolism.
Result of Action
The cellular effects of the compound would depend on its specific targets and mode of action. If it does have antimicrobial activity as suggested above , it might inhibit the growth of certain bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Acetylation: The piperidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Phenol Ketone:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted phenols.
Comparison with Similar Compounds
Similar Compounds
- 1-Acetyl-4-(2-hydroxy-4-methoxybenzoyl)piperidine
- 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, acetyl group, and methoxy-substituted phenol ketone makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[4-(2-hydroxy-4-methoxybenzoyl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-10(17)16-7-5-11(6-8-16)15(19)13-4-3-12(20-2)9-14(13)18/h3-4,9,11,18H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIELGQWFNQRQGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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